7,7-Dimethoxy-hept-1-yne

Description

Structural Classification and Unique Bifunctional Characteristics of 7,7-Dimethoxy-hept-1-yne

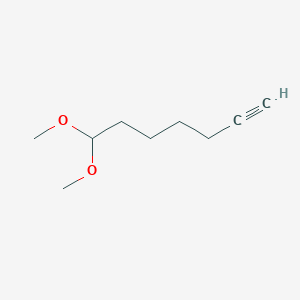

This compound (CAS No. 60090-80-4) is an organic molecule characterized by a seven-carbon aliphatic chain. bldpharm.comguidechem.comevitachem.com Its structure is distinguished by the presence of two key functional groups at opposite ends of the carbon chain: a terminal alkyne (C≡CH) at the C-1 position and a dimethyl acetal (B89532) [-CH(OCH₃)₂] at the C-7 position. This arrangement makes it a bifunctional compound, where each functional group imparts distinct chemical reactivity.

The terminal alkyne is characterized by its sp-hybridized carbon atoms and the presence of a weakly acidic proton. The acetal group, on the other hand, consists of a central carbon atom bonded to two methoxy (B1213986) groups. This bifunctionality is crucial as the two groups exhibit different chemical behaviors and can be reacted selectively under different conditions, a concept known as chemoselectivity.

Positioning of this compound within Alkyne and Acetal Chemical Space

Within the vast landscape of organic compounds, this compound occupies a specific niche defined by the combined properties of terminal alkynes and acetals.

As a Terminal Alkyne: The terminal alkyne moiety is a versatile handle for carbon-carbon bond formation. It can undergo deprotonation with a strong base to form a potent nucleophile (an acetylide), which can then participate in reactions with various electrophiles. Furthermore, it is a key substrate in powerful coupling reactions such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, which are fundamental for creating unsymmetrical diynes and other complex structures. rsc.org The terminal alkyne can also participate in "click chemistry" reactions, such as the thiol-yne reaction, which are prized for their efficiency and mild reaction conditions. acs.org

As an Acetal: The dimethyl acetal group is a stable protecting group for an aldehyde. Acetals are generally resistant to basic, organometallic, and nucleophilic reagents, as well as reducing and oxidizing agents. However, they are readily hydrolyzed under acidic conditions to regenerate the parent aldehyde. This stability under a wide range of conditions, coupled with a straightforward deprotection protocol, makes the acetal an ideal "masked" functional group. A related compound, 4,4-dimethoxybut-1-yne, is noted as a valuable building block for incorporating a masked aldehyde and a terminal alkyne. orgsyn.org

The strategic placement of these two groups within the same molecule allows for a synthetic sequence where the alkyne can be elaborated first while the aldehyde remains protected, or vice versa, providing significant flexibility in synthetic design.

Fundamental Significance as a Masked Aldehyde and Terminal Alkyne Synthon

In the context of retrosynthetic analysis, this compound is recognized as a C7 synthon, a seven-carbon building block that introduces specific functionalities into a target molecule. Its primary significance stems from its dual role:

Masked Aldehyde Synthon: The dimethoxy acetal function serves as a masked or protected form of a heptanal (B48729) derivative. This allows chemists to perform various chemical transformations on the alkyne end of the molecule without affecting the latent aldehyde functionality. Once the desired modifications at the alkyne are complete, the acetal can be easily hydrolyzed with aqueous acid to unveil the aldehyde, which can then undergo further reactions like oxidation, reduction, or condensation.

Terminal Alkyne Synthon: The terminal alkyne provides a reactive site for nucleophilic addition and transition-metal-catalyzed coupling reactions. This enables the extension of the carbon skeleton and the introduction of aromatic, vinyl, or other alkynyl groups.

The combination of these two features in a single molecule allows for the controlled, sequential construction of complex organic molecules. A synthetic strategy might involve a Sonogashira coupling at the alkyne terminus, followed by the acidic workup to reveal the aldehyde for a subsequent Wittig reaction, thereby building a complex polyene structure from a simple, linear starting material.

Overview of Research Directions and Key Applications for this compound

Research involving this compound and structurally similar compounds is primarily focused on its use as a versatile intermediate in multi-step organic synthesis. While specific, large-scale industrial applications are not widely documented, its value is evident in synthetic laboratories aiming to construct complex natural products and other target molecules.

Key Research Directions and Applications:

Synthesis of Natural Products: Bifunctional building blocks like this are invaluable in the total synthesis of natural products, particularly those containing long carbon chains with varied functionalities, such as polyketides, lipids, and certain alkaloids. orgsyn.org The seven-carbon chain of this compound provides a useful scaffold for such targets.

Construction of Heterocyclic Systems: The dual functionality can be exploited to construct heterocyclic compounds. For example, the alkyne could be converted into a ketone via hydration, and the aldehyde could be unmasked, setting the stage for an intramolecular cyclization reaction to form five- or six-membered rings.

Development of Molecular Probes and Materials: The linear, rigid nature of the alkyne can be incorporated into polymers or supramolecular assemblies. The aldehyde, once deprotected, can be used to tether the molecule to surfaces or other biomolecules.

Fragment-Based Drug Discovery: In medicinal chemistry, fragments containing both a hydrogen-bond acceptor (the acetal/aldehyde) and a rigid, linear spacer (the alkyne) can be useful starting points for designing new therapeutic agents.

The general synthetic utility is highlighted by the applications of the shorter analogue, 4,4-dimethoxybut-1-yne, which has been used in the synthesis of chlorosulfolipids and highly substituted indoles. orgsyn.org By analogy, this compound offers a similar reactive profile but with a longer, more flexible carbon tether, expanding the range of possible synthetic targets.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 60090-80-4 |

| Molecular Formula | C₉H₁₆O₂ |

| Molecular Weight | 156.22 g/mol |

| IUPAC Name | This compound |

| Functional Groups | Terminal Alkyne, Acetal |

Table 2: List of Compounds Mentioned

| Compound Name | CAS Number |

|---|---|

| This compound | 60090-80-4 |

| 4,4-Dimethoxybut-1-yne | 33639-45-1 |

| 7,7-diethoxy-hept-1-yne | 20810-23-5 |

| 7-ethoxyhept-1-yne | 88470-19-3 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

60090-80-4 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

7,7-dimethoxyhept-1-yne |

InChI |

InChI=1S/C9H16O2/c1-4-5-6-7-8-9(10-2)11-3/h1,9H,5-8H2,2-3H3 |

InChI Key |

ZNHIVTXKRYWFFB-UHFFFAOYSA-N |

Canonical SMILES |

COC(CCCCC#C)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7,7 Dimethoxy Hept 1 Yne and Analogous Structures

Comprehensive Retrosynthetic Strategies for the 7,7-Dimethoxy-hept-1-yne Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. lkouniv.ac.in This process involves "disconnections," which are the reverse of known chemical reactions.

A primary disconnection strategy for this compound involves breaking the carbon-carbon single bonds within the heptane (B126788) chain, recognizing the terminal alkyne as a key functional group for C-C bond formation. The most logical disconnection is at the C2-C3 bond, which simplifies the molecule into a propargyl synthon and a five-carbon alkyl synthon.

This approach identifies acetylene (B1199291) or a propargyl halide as a key building block. The terminal alkyne's acidity allows for the formation of a potent nucleophile, an acetylide anion, which can then react with an electrophilic carbon source to construct the carbon skeleton. lumenlearning.com

Another retrosynthetic approach focuses on the acetal (B89532) functionality, which serves as a protecting group for a more reactive aldehyde. youtube.comnih.gov Disconnecting the carbon-oxygen bonds of the acetal reveals the parent aldehyde. This strategy suggests that the synthesis could proceed by forming the acetal at a late stage to protect the aldehyde from incompatible reagents used during the construction of the alkyne portion of the molecule.

Based on the disconnection approaches, several key precursors and their synthetic equivalents can be identified. The choice of precursors is critical for a successful synthesis, avoiding issues like chemoselectivity where one functional group reacts undesirably in the presence of another.

| Synthon | Synthetic Equivalent (Reagent) | Role in Synthesis |

| Propargyl anion (HC≡C⁻) | Acetylene gas, Lithium acetylide | Nucleophile for C-C bond formation |

| Propargyl cation (HC≡CCH₂⁺) | Propargyl bromide, Propargyl chloride | Electrophile for alkylation reactions |

| 5-formylpentyl cation | 6-bromo-1,1-dimethoxyhexane | Electrophile with a masked aldehyde |

| 5-oxopentyl synthon | 6-oxohex-1-yne | Precursor to the acetal functionality |

| Orthoformate anion | Triethyl orthoformate | Reagent for acetal formation |

These precursors are selected based on their commercial availability, stability, and reactivity in well-established organic transformations.

De Novo Synthesis of the Terminal Alkyne Moiety within the Heptane Chain

The construction of the terminal alkyne is a pivotal part of the synthesis of this compound. Several methodologies can be employed to introduce this functionality.

A common and effective method for forming carbon-carbon bonds involving alkynes is through the alkylation of acetylide anions. pressbooks.publibretexts.org Terminal alkynes have a pKa of approximately 25, making them significantly more acidic than alkanes or alkenes. This allows for their deprotonation by a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to form a highly nucleophilic acetylide anion. lumenlearning.comlibretexts.org

This acetylide can then undergo an SN2 reaction with a primary alkyl halide, such as a 5-halopentanal dimethyl acetal, to form the desired carbon skeleton of this compound. It is crucial to use a primary alkyl halide to avoid competing elimination reactions that can occur with secondary and tertiary halides. lumenlearning.com

The general reaction is as follows: HC≡C⁻Na⁺ + Br-(CH₂)₄-CH(OCH₃)₂ → HC≡C-(CH₂)₄-CH(OCH₃)₂ + NaBr

An alternative strategy involves the use of alkynyl halide intermediates. While not a direct synthesis of the terminal alkyne, these intermediates can be valuable in more complex synthetic routes. For instance, a compound like 7-bromohept-1-yne (B2833557) or 7-iodohept-1-yne could be synthesized and then further functionalized.

The synthesis of such intermediates could be achieved by starting with a dihaloalkane and performing a double elimination reaction. However, a more controlled approach would involve the protection of a terminal alkyne, followed by halogenation at the other end of the carbon chain and subsequent deprotection.

These alkynyl halides can then participate in coupling reactions, such as Sonogashira or Cadiot-Chodkiewicz couplings, to build more complex molecular architectures.

Advanced Approaches to Triple Bond Formation (e.g., elimination reactions)

The formation of a terminal alkyne, the C≡C triple bond, is a foundational step in the synthesis of hept-1-yne derivatives. A predominant and effective method involves double dehydrohalogenation, an elimination reaction performed on a dihaloalkane substrate. libretexts.orgmasterorganicchemistry.comchemistrysteps.com This process typically occurs via two sequential E2 (bimolecular elimination) reactions. libretexts.orgmasterorganicchemistry.com

The starting material for this transformation is a dihalide, which can be either a vicinal dihalide (halogens on adjacent carbons) or a geminal dihalide (halogens on the same carbon). libretexts.orgmasterorganicchemistry.comchemistrysteps.com Vicinal dihalides are often prepared by the halogenation of a corresponding alkene. libretexts.org The double elimination sequence first generates a vinyl halide intermediate, which then undergoes a second elimination to form the alkyne. masterorganicchemistry.com

A strong base is required for these elimination reactions. While alkoxides or hydroxides can effect the first elimination, a significantly stronger base is necessary to dehydrohalogenate the less reactive vinyl halide intermediate. chemistrysteps.com The most commonly employed base for this purpose is sodium amide (NaNH₂) in liquid ammonia (B1221849) (NH₃). libretexts.orgmasterorganicchemistry.comchemistrysteps.com The strength of sodium amide ensures the reaction proceeds to completion.

When synthesizing a terminal alkyne, an excess of sodium amide is often used. Two equivalents are necessary for the two E2 reactions, and a third equivalent is required to deprotonate the resulting terminal alkyne, which has an acidic proton (pKa ≈ 25). masterorganicchemistry.comchemistrysteps.com This deprotonation forms a sodium acetylide, and a subsequent aqueous workup is needed to reprotonate the acetylide and yield the neutral terminal alkyne. chemistrysteps.com

Comparison of Bases for Alkyne Synthesis via Elimination| Base | Typical Substrate | Key Characteristics | Reference |

|---|---|---|---|

| Hydroxides (e.g., KOH) / Alkoxides (e.g., NaOEt) | Dihaloalkanes | Effective for the first E2 elimination but generally not strong enough for the second elimination of the vinyl halide. Can lead to rearrangement products. | libretexts.orgchemistrysteps.com |

| Sodium Amide (NaNH₂) | Vicinal or Geminal Dihalides | Very strong base, commonly used to drive the double elimination to completion. Requires 3 equivalents for terminal alkynes. | libretexts.orgmasterorganicchemistry.comchemistrysteps.com |

Establishment of the 7,7-Dimethoxy Acetal Unit

The 7,7-dimethoxy acetal unit serves as a protecting group for an aldehyde functionality. Acetal formation is a reversible reaction involving the treatment of a carbonyl compound with an alcohol in the presence of an acid catalyst. libretexts.org

A highly effective method for forming the 7,7-dimethoxy acetal is the direct acetalization of a precursor aldehyde, such as a 7-oxohept-1-yne derivative. This reaction is typically carried out using methanol (B129727) as the alcohol and an acid catalyst. nih.govorganic-chemistry.org To drive the equilibrium toward the acetal product, the water generated during the reaction must be removed. libretexts.org

Trimethyl orthoformate, HC(OCH₃)₃, is an ideal reagent for this purpose. organic-chemistry.orgwikipedia.orgchemicalbook.com It serves a dual role: it can act as a source of the methoxy (B1213986) groups and, crucially, it reacts with the water byproduct to form methanol and methyl formate. organic-chemistry.org This action effectively removes water from the reaction mixture, shifting the equilibrium to favor acetal formation. organic-chemistry.org The reaction of an aldehyde with trimethyl orthoformate produces a dimethyl acetal. wikipedia.orgchemicalbook.com This process is generally performed under acidic conditions, though it is compatible with acid-sensitive groups like alkynes. nih.gov

Acetals are a class of geminal-diether derivatives. libretexts.org The construction of these linkages is a fundamental carbonyl protection strategy in organic synthesis. The key reaction involves the nucleophilic addition of two equivalents of an alcohol to an aldehyde or ketone. libretexts.org The process begins with the acid-catalyzed formation of a hemiacetal intermediate, which then reacts with a second molecule of alcohol to form the stable acetal and a molecule of water. libretexts.org The stability of acetals in neutral or basic conditions makes them excellent protecting groups. organic-chemistry.org

Orthoesters, with the general formula RC(OR')₃, are valuable reagents in acetal synthesis. rsc.org Trimethyl orthoformate is the simplest member of this class. wikipedia.orgchemicalbook.com The mechanism involves the acid-catalyzed reaction of the orthoester with the aldehyde. This approach is efficient because the orthoester itself acts as a dehydrating agent, as described previously, thus avoiding the need for other water-removal techniques like a Dean-Stark trap. libretexts.orgorganic-chemistry.org The use of orthoesters is a mild and effective way to produce acetals in high yields from their corresponding aldehydes. organic-chemistry.org

Convergent and Linear Synthetic Pathways to this compound

The assembly of the carbon backbone of this compound can be approached through either linear or convergent strategies. A linear synthesis would involve the stepwise construction of the seven-carbon chain, introducing or modifying functional groups along the way. A convergent synthesis would involve preparing separate fragments of the molecule—for instance, a fragment containing the terminal alkyne and another containing the dimethoxy acetal—and then joining them in a later step.

A critical tool for building the carbon framework is the alkylation of terminal alkynes. This method represents one of the most important carbon-carbon bond-forming reactions in introductory organic chemistry. masterorganicchemistry.com The process takes advantage of the acidity of the proton on a terminal alkyne. libretexts.org

The strategy involves two main steps:

Deprotonation: A strong base, such as sodium amide (NaNH₂), is used to deprotonate the terminal alkyne. youtube.comyoutube.com This generates a highly nucleophilic acetylide anion. libretexts.orgyoutube.com

Nucleophilic Substitution: The resulting acetylide anion is then treated with a primary alkyl halide (e.g., a bromo- or iodo-alkane). The acetylide acts as a nucleophile in an Sₙ2 reaction, displacing the halide and forming a new carbon-carbon bond, thereby elongating the chain. youtube.comyoutube.com

For the synthesis of this compound, a potential strategy would involve starting with a smaller terminal alkyne, such as acetylene or propyne. This starting material could be deprotonated and then reacted with an alkyl halide that already contains the dimethoxy acetal functionality at the appropriate position. This approach effectively extends the carbon chain to the desired length while installing the required functional groups. masterorganicchemistry.comyoutube.com

Key Steps in Alkyne-Based Carbon Chain Elongation| Step | Reagents | Intermediate/Product | Mechanism | Reference |

|---|---|---|---|---|

| 1. Deprotonation | Terminal Alkyne + Strong Base (e.g., NaNH₂) | Acetylide Anion (Nucleophile) | Acid-Base Reaction | youtube.comyoutube.com |

| 2. Alkylation | Acetylide Anion + Primary Alkyl Halide | Elongated Internal Alkyne | Sₙ2 Nucleophilic Substitution | youtube.comyoutube.com |

Chemo- and Regioselective Functional Group Interconversions Along the Heptane Backbone

The heptane backbone of this compound offers several sites for potential functionalization. Achieving chemo- and regioselectivity in these transformations is paramount to avoid undesired reactions at either the terminal alkyne or the acetal terminus.

One key transformation is the selective hydrogenation of the alkyne. The choice of catalyst is critical to prevent the over-reduction to the corresponding alkane or cleavage of the acetal group. For instance, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is commonly employed for the syn-selective reduction of alkynes to cis-alkenes. In the context of a molecule like this compound, this would yield (Z)-7,7-dimethoxy-hept-1-ene. Conversely, dissolving metal reductions, such as sodium in liquid ammonia, would favor the formation of the trans-alkene, (E)-7,7-dimethoxy-hept-1-ene.

Hydroboration-oxidation is another powerful tool for the regioselective functionalization of the terminal alkyne. The use of sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide and a base, leads to the anti-Markovnikov addition of water across the triple bond, yielding 7,7-dimethoxy-heptan-1-al. This aldehyde can then serve as a versatile handle for further carbon-carbon bond formations or other modifications. A study on the hydroboration of terminal alkynes with pinacolborane catalyzed by rare earth metal complexes has demonstrated high yields and E-selectivity for the synthesis of (E)-1-alkenylborons, which are valuable synthetic intermediates.

Conversely, reactions targeting the acetal group while preserving the alkyne are also of interest. The acidic hydrolysis of the dimethyl acetal would unmask the aldehyde functionality, yielding hept-6-yn-1-al. This transformation requires careful control of the reaction conditions to prevent hydration of the alkyne.

The following table summarizes some potential chemo- and regioselective interconversions on the this compound backbone:

| Starting Material | Reagents and Conditions | Major Product | Functional Group Transformation | Selectivity |

| This compound | H₂, Lindlar's catalyst | (Z)-7,7-dimethoxy-hept-1-ene | Alkyne to cis-Alkenyl | Chemoselective |

| This compound | Na, NH₃ (l) | (E)-7,7-dimethoxy-hept-1-ene | Alkyne to trans-Alkenyl | Chemoselective |

| This compound | 1. 9-BBN; 2. H₂O₂, NaOH | 7,7-dimethoxy-heptan-1-al | Alkyne to Aldehyde (anti-Markovnikov) | Regioselective |

| This compound | H₃O⁺ (catalytic) | Hept-6-yn-1-al | Acetal to Aldehyde | Chemoselective |

Protecting Group Strategies for Selective Functionalization

In the synthesis of more complex molecules derived from this compound, the strategic use of protecting groups is essential to ensure that specific functional groups react in a controlled manner.

The terminal alkyne's acidic proton can be masked to prevent its interference in reactions targeting other parts of the molecule. Trialkylsilyl groups, such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS), are commonly employed for this purpose. These groups can be introduced by treating the alkyne with the corresponding silyl (B83357) halide in the presence of a base like n-butyllithium or an amine. The stability of the silyl group to various reaction conditions and the ease of its removal are key considerations. For instance, TMS groups are readily cleaved with mild acid or fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF), while the bulkier TBDMS group offers greater stability and requires stronger conditions for removal.

The dimethyl acetal at the other end of the molecule is itself a protecting group for a carbonyl functionality. It is generally stable under neutral and basic conditions but can be removed with aqueous acid to reveal the aldehyde. This orthogonality allows for selective manipulation of the alkyne while the aldehyde remains protected, and vice versa.

An orthogonal protecting group strategy allows for the selective deprotection of one functional group in the presence of another. For example, a silyl-protected alkyne can undergo reactions at other positions, and then the silyl group can be removed to liberate the terminal alkyne for subsequent transformations like coupling reactions.

| Functional Group | Protecting Group | Introduction Reagents | Removal Conditions |

| Terminal Alkyne | Trimethylsilyl (TMS) | TMSCl, Et₃N or n-BuLi | K₂CO₃/MeOH; TBAF |

| Terminal Alkyne | Triethylsilyl (TES) | TESCl, Et₃N or n-BuLi | TBAF; mild acid |

| Terminal Alkyne | tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | TBAF; stronger acid |

| Aldehyde | Dimethyl Acetal | MeOH, H⁺ catalyst | Aqueous acid |

Catalytic Processes in the Synthesis of this compound Derivatives

Catalytic methods offer efficient and selective routes for the construction of more complex molecules from this compound. Transition metal catalysis, in particular, plays a crucial role in forming new carbon-carbon bonds.

Application of Transition Metal Catalysis for C-C Bond Formation (e.g., Sonogashira, Cadiot-Chodkiewicz coupling with haloalkynes)

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. In the context of this compound, this reaction allows for the direct attachment of aromatic or vinylic substituents to the alkyne terminus. The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine). The mild reaction conditions are generally compatible with the acetal functionality.

For example, the Sonogashira coupling of this compound with iodobenzene (B50100) would yield 1-phenyl-7,7-dimethoxy-hept-1-yne.

Cadiot-Chodkiewicz Coupling: This copper-catalyzed reaction facilitates the cross-coupling of a terminal alkyne with a 1-haloalkyne to form an unsymmetrical 1,3-diyne. This method is highly selective, producing the desired heterodimer in good yields. The reaction is typically carried out in the presence of a copper(I) salt, such as CuCl or CuBr, and an amine base. The use of a co-solvent like methanol or THF can be beneficial to improve the solubility of the reactants.

For instance, the Cadiot-Chodkiewicz coupling of this compound with 1-bromo-1-propyne would result in the formation of 7,7-dimethoxy-deca-1,3-diyne.

| Coupling Reaction | Catalytic System | Reactants | Product |

| Sonogashira | Pd catalyst, Cu(I) co-catalyst, Amine base | This compound, Aryl/Vinyl Halide | Aryl/Vinyl-substituted 7,7-dimethoxy-heptyne |

| Cadiot-Chodkiewicz | Cu(I) salt, Amine base | This compound, 1-Haloalkyne | 1,3-Diyne derivative of 7,7-dimethoxy-heptane |

Chemo- and Regioselective Catalyst Design for Bifunctional Substrates

The presence of two distinct functional groups in this compound necessitates the design of catalysts that can selectively activate one site over the other.

For reactions involving the alkyne, catalyst design often focuses on tuning the electronic and steric properties of the metal center and its ligands. For example, in hydrogenation, the "poisoning" of the palladium catalyst in Lindlar's catalyst is a classic example of catalyst modification to achieve partial reduction.

In the context of C-C bond formation, the choice of metal and ligand can direct the reactivity. For instance, certain copper catalysts have been developed for the enantioselective allylboration of alkynes, where a chiral ligand on the copper center controls the stereochemical outcome. While not directly demonstrated on this compound, these principles of catalyst design are applicable.

For bifunctional substrates, the catalyst should ideally interact with only one of the functional groups. This can be achieved through several strategies:

Steric Hindrance: A bulky catalyst may preferentially react with the less sterically hindered terminal alkyne over the more encumbered acetal.

Electronic Effects: The electronic nature of the catalyst can be tailored to favor interaction with the electron-rich alkyne π-system.

Directing Groups: In more complex analogs, a directing group could be incorporated to position the catalyst in proximity to a specific reaction site.

The development of bifunctional catalysts, where one part of the catalyst recognizes and binds to one functional group while another catalytic site performs the transformation on the other, is an emerging area with significant potential for the selective functionalization of molecules like this compound.

Investigating the Chemical Reactivity and Transformative Potential of 7,7 Dimethoxy Hept 1 Yne

Reactivity Profiles of the Terminal Alkyne Functionality in 7,7-Dimethoxy-hept-1-yne

The terminal alkyne group is characterized by its sp-hybridized carbons and two π-bonds, rendering it highly reactive and susceptible to a variety of addition and coupling reactions. The presence of the distant acetal (B89532) group is generally well-tolerated in these transformations. nih.gov

Hydrofunctionalization Reactions (e.g., hydroboration, hydrohalogenation, hydroamination, hydroalkoxylation)

Hydrofunctionalization involves the addition of an H-X molecule across the triple bond and is a fundamental transformation of alkynes. These reactions can proceed with high regioselectivity, and the presence of the acetal group typically does not interfere. nih.govnih.gov

Hydroboration-Oxidation: The reaction of terminal alkynes with sterically hindered boranes like disiamylborane (B86530) or 9-BBN, followed by oxidative workup (commonly with hydrogen peroxide), leads to the anti-Markovnikov addition of water across the triple bond. The initial enol product rapidly tautomerizes to yield the corresponding aldehyde. For this compound, this sequence would produce 7,7-dimethoxyheptanal.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to terminal alkynes typically follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon and the halide adds to the more substituted internal carbon. organicchemistrytutor.commasterorganicchemistry.com This proceeds through a vinyl cation intermediate. chemistrysteps.com The reaction can often be stopped after a single addition to yield a vinyl halide, or a second equivalent of HX can be added to form a geminal dihalide. chemistrysteps.com In the specific case of HBr, the regioselectivity can be reversed to anti-Markovnikov addition when the reaction is conducted in the presence of peroxides (ROOR), proceeding via a free-radical mechanism. chemistrysteps.comchadsprep.com

Hydroamination and Hydroalkoxylation: The addition of N-H or O-H bonds across the triple bond can be catalyzed by various transition metals, such as gold or platinum group metals. dntb.gov.uarsc.org These reactions provide access to enamines and enol ethers, respectively. For terminal alkynes, these additions generally follow Markovnikov regioselectivity, yielding methyl ketones after tautomerization in the case of hydration. mdpi.com

Table 1: Representative Hydrofunctionalization Reactions of a Terminal Alkyne

| Reaction Type | Reagents | Regioselectivity | Product Type (after tautomerization/workup) |

| Hydroboration-Oxidation | 1. Disiamylborane or 9-BBN 2. H₂O₂, NaOH | Anti-Markovnikov | Aldehyde |

| Hydrohalogenation (HX) | HCl, HBr, or HI (1 or 2 equiv.) | Markovnikov | Vinyl Halide or Geminal Dihalide |

| Radical Hydrobromination | HBr, ROOR | Anti-Markovnikov | Vinyl Bromide (mixture of E/Z isomers) |

| Hydration (Acid-catalyzed) | H₂SO₄, H₂O, HgSO₄ | Markovnikov | Methyl Ketone |

Cycloaddition Chemistry (e.g., [3+2] cycloadditions, Diels-Alder reactions, click chemistry variants)

Cycloaddition reactions are powerful tools for constructing cyclic systems in a single step. The alkyne in this compound can participate as a 2π-electron component in several key cycloadditions.

Diels-Alder Reaction ([4+2] Cycloaddition): In this classic reaction, an alkyne can act as a "dienophile," reacting with a conjugated diene to form a 1,4-cyclohexadiene (B1204751) ring. quimicaorganica.orgyoutube.comorganic-chemistry.org The reaction is driven by the formation of stable σ-bonds from weaker π-bonds and is facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. libretexts.org

[3+2] Cycloadditions: These reactions involve a 1,3-dipole reacting with a dipolarophile (the alkyne) to form a five-membered heterocyclic ring. nih.gov

Click Chemistry: The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgnih.gov This reaction joins a terminal alkyne with an azide (B81097) to regioselectively form a 1,4-disubstituted 1,2,3-triazole. libretexts.orgorganic-chemistry.org The reaction is highly efficient, tolerant of a wide range of functional groups, and can be performed under mild, often aqueous, conditions. lumiprobe.cominterchim.fr

Other [3+2] Cycloadditions: Other 1,3-dipoles, such as nitrones, can also react with alkynes to form different five-membered heterocycles like isoxazolines. wikipedia.org

Table 2: Key Cycloaddition Reactions for a Terminal Alkyne

| Reaction Name | Reactant 2 | Catalyst | Product Ring System |

| Diels-Alder Reaction | Conjugated Diene | Thermal or Lewis Acid | 1,4-Cyclohexadiene |

| CuAAC (Click Chemistry) | Organic Azide (R-N₃) | Cu(I) source | 1,4-Disubstituted 1,2,3-Triazole |

| Nitrone-Alkyne Cycloaddition | Nitrone | Thermal | Isoxazoline |

Intermolecular and Intramolecular Cross-Coupling Reactions (e.g., copper-catalyzed, palladium-catalyzed reactions)

Cross-coupling reactions that form new carbon-carbon bonds are fundamental to modern organic synthesis. The acidic terminal proton of this compound allows it to readily participate in several important coupling protocols.

Palladium-Catalyzed Reactions (Sonogashira Coupling): The Sonogashira coupling is a highly versatile reaction that couples a terminal alkyne with an aryl or vinyl halide. libretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. acs.orgwikipedia.org This method is tolerant of many functional groups and provides a direct route to substituted alkynes. jk-sci.com

Copper-Catalyzed Reactions: Copper plays a central role in several alkyne coupling reactions.

Glaser Coupling: This is an oxidative homocoupling of terminal alkynes using a copper salt (e.g., CuCl or Cu(OAc)₂) and an oxidant (like O₂) to form a symmetric 1,3-diyne.

Cadiot-Chodkiewicz Coupling: This reaction is a cross-coupling between a terminal alkyne and a 1-haloalkyne, catalyzed by a copper(I) salt, to produce an unsymmetrical 1,3-diyne.

Direct Alkylation: Copper can also catalyze the direct coupling of terminal alkynes with various electrophiles, such as alkylsilyl peroxides or benzyl (B1604629) bromides, expanding the scope of C(sp)–C(sp³) bond formation. acs.orgrsc.orgacs.org

Table 3: Common Cross-Coupling Reactions of a Terminal Alkyne

| Reaction Name | Coupling Partner | Catalysts | Bond Formed |

| Sonogashira Coupling | Aryl/Vinyl Halide | Pd(0) complex, Cu(I) salt, Amine base | C(sp)-C(sp²) |

| Glaser Coupling | Another Terminal Alkyne | Cu(I) or Cu(II) salt, Oxidant | C(sp)-C(sp) |

| Cadiot-Chodkiewicz Coupling | 1-Haloalkyne | Cu(I) salt, Amine base | C(sp)-C(sp) |

| Copper-Catalyzed Alkylation | Alkyl Halide/Electrophile | Cu(I) or Cu(II) salt | C(sp)-C(sp³) |

Polymerization and Oligomerization Behavior of the Alkyne Motif

The alkyne functionality can serve as a monomer unit for the synthesis of conjugated polymers and functional materials. mdpi.com While simple terminal alkynes can be challenging to homopolymerize efficiently, they are valuable in various polymerization strategies. acs.org

Multicomponent Polymerizations: Terminal alkynes are key monomers in multicomponent polymerizations (MCPs), which can create complex polymer structures in a single step. researchgate.net For example, A³-polycouplings involving an alkyne, an aldehyde, and an amine can produce poly(propargylamine)s.

Metathesis Polymerization: While terminal alkynes alone are poor monomers for Ru-catalyzed metathesis, they can be efficiently copolymerized with other monomers like cyclic enol ethers in a controlled, alternating fashion. acs.org

Functional Polymer Synthesis: Alkyne-functionalized polymers can be synthesized and later cross-linked through reactions like thiol-yne chemistry. nih.gov The alkyne group in this compound serves as a versatile handle for post-polymerization modification using reactions like the CuAAC (click chemistry), allowing for the grafting of side chains or the attachment of functional molecules. researchgate.net

Chemical Transformations Involving the 7,7-Dimethoxy Acetal Group

The dimethyl acetal at the 7-position acts as a protecting group for an aldehyde functionality. This group is stable under neutral and basic conditions but can be selectively removed under acidic conditions.

Controlled Deprotection to the Corresponding Aldehyde (e.g., acid-catalyzed hydrolysis)

The primary reaction of the acetal group is its hydrolysis back to the parent carbonyl compound. This transformation is crucial for unmasking the aldehyde functionality after the alkyne has undergone desired reactions.

Acid-Catalyzed Hydrolysis: Acetals are readily hydrolyzed in the presence of an acid catalyst (such as HCl or H₂SO₄) and water. chemistrysteps.com The mechanism involves protonation of one of the methoxy (B1213986) oxygens, followed by the loss of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation yields a hemiacetal, which quickly equilibrates to the final aldehyde product (6-heptynal) and another molecule of methanol. acs.org To drive the reaction to completion, an excess of water is typically used. The selective hydrolysis of the acetal in the presence of the alkyne is generally feasible, as the alkyne is stable to mild aqueous acid conditions. mcmaster.ca

Subsequent Reactions of the In Situ Generated Aldehyde

Deprotection of the dimethyl acetal of this compound under acidic conditions yields the corresponding aldehyde, 6-heptynal (B3055815). This in situ generation provides a reactive intermediate that can be immediately trapped and elaborated through several classical carbonyl reactions without the need for isolation.

Wittig Reaction: The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.comlibretexts.org The aldehyde generated from this compound can react with a phosphonium (B103445) ylide (a Wittig reagent) to form a new carbon-carbon double bond. wikipedia.orgunigoa.ac.in The stereochemical outcome of the reaction, yielding either the (E)- or (Z)-alkene, is largely dependent on the nature of the substituents on the ylide. Stabilized ylides typically favor the formation of (E)-alkenes, whereas non-stabilized ylides predominantly yield (Z)-alkenes. organic-chemistry.org This transformation is highly valuable for extending the carbon chain and introducing olefinic functionality, which can serve as a handle for further synthetic manipulations.

Aldol (B89426) Reaction: The aldol reaction facilitates the formation of a carbon-carbon bond by reacting an enolate with a carbonyl compound. The aldehyde, 6-heptynal, can act as the electrophilic partner in a crossed aldol condensation with another enolizable carbonyl compound. Alternatively, under specific conditions, it could potentially undergo self-condensation, though crossed reactions are more synthetically useful for building complexity. The reaction produces a β-hydroxy carbonyl compound, which can subsequently undergo dehydration to form an α,β-unsaturated carbonyl system, a key structural motif in many natural products. nih.gov

Reductive Amination: Reductive amination is a highly efficient method for forming C-N bonds, converting carbonyls into amines. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The process involves the initial reaction of the aldehyde (6-heptynal) with a primary or secondary amine to form an imine or iminium ion intermediate. This intermediate is then reduced in the same pot to the corresponding amine. harvard.eduyoutube.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being particularly common due to their mildness and selectivity for the iminium ion over the starting aldehyde. harvard.edu This one-pot procedure is a powerful tool for introducing nitrogen-containing functional groups.

Oxidation/Reduction: The aldehyde functionality can be readily manipulated through oxidation or reduction. Oxidation, using reagents such as potassium permanganate (B83412) or Jones reagent (chromic acid), would convert the aldehyde to the corresponding carboxylic acid, 7-octynoic acid. Conversely, reduction of the aldehyde using mild reducing agents like sodium borohydride (B1222165) would yield the corresponding primary alcohol, hept-6-yn-1-ol, while leaving the alkyne group intact. These fundamental transformations provide access to a different set of bifunctional building blocks from the same starting material.

| Reaction Type | Reagent Class | Product Functional Group |

| Wittig Reaction | Phosphonium Ylide | Alkene |

| Aldol Reaction | Enolate / Carbonyl | β-Hydroxy Carbonyl |

| Reductive Amination | Amine + Reducing Agent | Amine |

| Oxidation | Oxidizing Agent | Carboxylic Acid |

| Reduction | Reducing Agent | Alcohol |

Transacetalization Reactions for Alternative Acetal Derivatives

The dimethyl acetal of this compound can undergo transacetalization, a reaction that exchanges the alkoxy groups of the acetal with a different alcohol. This process is typically catalyzed by acid and is driven to completion by removing the methanol byproduct, often through distillation. By reacting this compound with a diol, such as ethylene (B1197577) glycol or 1,3-propanediol, a cyclic acetal (a 1,3-dioxolane (B20135) or 1,3-dioxane, respectively) can be formed.

Cyclic acetals are often more stable than their acyclic counterparts and can offer different steric and electronic properties, which can be advantageous in multi-step syntheses. libretexts.org For instance, they are commonly used as robust protecting groups for carbonyls that can withstand a wider range of reaction conditions compared to acyclic acetals. libretexts.org This reaction allows for the tailoring of the protecting group to suit the specific demands of a synthetic route.

| Reactant Diol | Product Acetal Type | Ring Size |

| Ethylene Glycol | 1,3-Dioxolane | 5-membered |

| 1,3-Propanediol | 1,3-Dioxane | 6-membered |

| 2,2-Dimethyl-1,3-propanediol | Neopentyl Acetal | 6-membered |

Synergistic Reactivity and Cascade Reactions in this compound

The true synthetic power of this compound is realized when both the alkyne and the (unmasked) acetal functionalities are engaged in orchestrated reaction sequences. These synergistic and cascade processes allow for the rapid generation of molecular complexity from a relatively simple linear precursor.

Intramolecular Cyclizations and Annulations Involving Both Alkyne and Acetal-Derived Functionalities

Upon deprotection of the acetal to the aldehyde, the resulting 6-heptynal contains two reactive sites poised for intramolecular reactions. For instance, the introduction of a nucleophile that reacts with the aldehyde could be followed by the newly installed functionality cyclizing onto the alkyne. An example would be the formation of an enolate from the aldehyde, which could then participate in an intramolecular conjugate addition if the alkyne were first converted to an α,β-unsaturated system.

More direct cyclizations often involve metal catalysis. Transition metals can activate the alkyne towards nucleophilic attack from a species derived from the aldehyde end of the molecule. For instance, a reductive amination could be followed by a metal-catalyzed cyclization of the resulting amine onto the alkyne to form nitrogen-containing heterocycles. Such intramolecular cyclizations of functionalized alkynes are a powerful strategy for constructing carbo- and heterocyclic ring systems. spbu.ru The specific outcome is highly dependent on the reaction conditions and the nature of the catalyst employed.

Chemoselective and Orthogonal Functionalization Strategies

The distinct reactivity of the alkyne and the acetal allows for chemoselective functionalization. The acetal is stable under basic and neutral conditions, allowing for a wide range of alkyne chemistry to be performed selectively. For example, the terminal alkyne can undergo:

Sonogashira coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to form internal alkynes.

Click chemistry (CuAAC): Copper-catalyzed azide-alkyne cycloaddition to form triazoles.

Alkynylation: Deprotonation with a strong base followed by reaction with an electrophile (e.g., an alkyl halide or another carbonyl).

Hydration: Conversion of the alkyne to a methyl ketone.

Conversely, the alkyne is generally unreactive to the acidic conditions required for acetal deprotection. This orthogonality allows for a planned, stepwise approach to synthesis. One could first elaborate the alkyne moiety and then deprotect the acetal to reveal the aldehyde for subsequent transformations, such as the Wittig or reductive amination reactions described previously. This strategic protection and selective reactivity are fundamental to modern synthetic planning.

Domino and Cascade Processes for Rapid Structural Complexity Generation

Domino, or cascade, reactions are processes involving two or more bond-forming transformations that occur under the same reaction conditions without isolating intermediates. iupac.org These reactions are highly efficient as they reduce the number of synthetic steps, purifications, and waste generated.

A hypothetical domino reaction starting from this compound could be initiated by a reaction at one end of the molecule that triggers a subsequent reaction at the other end. For example, a transition metal-catalyzed reaction could simultaneously activate the alkyne and coordinate to the acetal oxygen atoms, leading to a complex cyclization/isomerization cascade. mdpi.comrsc.org Another possibility involves a multicomponent reaction where the deprotected aldehyde reacts with two other components, and a subsequent intramolecular step involves the alkyne. For instance, a domino Knoevenagel/hetero-Diels-Alder reaction could be envisioned, where the aldehyde forms a diene that then reacts intramolecularly with the alkyne dienophile. iupac.org These types of complex transformations, initiated from a simple bifunctional starting material, represent a highly advanced and efficient approach to synthesizing complex target molecules. acs.orgrsc.org

Applications of 7,7 Dimethoxy Hept 1 Yne As a Versatile Synthetic Intermediate

Utility as a C7 Building Block with Orthogonal Functional Handles

The synthetic utility of 7,7-dimethoxy-hept-1-yne stems from its two "orthogonal" functional groups. This means that one group can be chemically modified without affecting the other, allowing for a stepwise and highly controlled synthetic strategy. The terminal alkyne and the dimethyl acetal (B89532) possess distinct chemical reactivities, enabling their selective manipulation.

The terminal alkyne is a versatile functional group that participates in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. openaccesspub.org These include:

Coupling Reactions: Such as the Sonogashira, Glaser-Hay, and Cadiot-Chodkiewicz couplings, which are fundamental for creating conjugated systems. oup.comdiva-portal.org

Cycloadditions: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient formation of triazole rings. nih.gov

Hydration and Hydrofunctionalization: The triple bond can be hydrated to form a methyl ketone or undergo various hydrofunctionalization reactions to introduce other functionalities. organic-chemistry.org

Deprotonation: The acidic proton of the terminal alkyne can be removed to form a metal acetylide, which can then act as a nucleophile.

The dimethyl acetal group, on the other hand, serves as a stable protecting group for an aldehyde. It is robust under neutral or basic conditions, which are often employed for modifying the alkyne terminus. However, under acidic conditions, it can be readily hydrolyzed to unveil the reactive aldehyde. This aldehyde can then be used in a variety of subsequent transformations, including:

Wittig reactions

Reductive aminations

Oxidations to a carboxylic acid

Reductions to a primary alcohol

This orthogonality allows chemists to first elaborate the alkyne end of the molecule and then, in a later step, deprotect and react the aldehyde, or vice versa. This strategic control is crucial in multi-step syntheses of complex target molecules.

| Functional Group | Chemical Nature | Common Reactions | Stability Conditions |

| Terminal Alkyne | Nucleophilic/Electrophilic (versatile) | Sonogashira Coupling, Click Chemistry (CuAAC), Hydration, Alkynylation | Stable to many standard oxidizing and reducing conditions. |

| Dimethyl Acetal | Masked Aldehyde | Hydrolysis to Aldehyde | Stable to basic, neutral, and many nucleophilic conditions. Labile in acid. |

Contribution to the Synthesis of Biologically Relevant Natural Products

Bifunctional building blocks like this compound are instrumental in the total synthesis of natural products, which often feature complex carbon skeletons and dense functionalization. The seven-carbon chain of this reagent provides a substantial fragment for building larger molecules.

Polyketides are a large and diverse class of natural products known for their wide range of biological activities, including antibiotic and anticancer properties. nih.gov Their biosynthesis often involves the sequential addition of two-carbon units. Synthetic chemists mimic this process using versatile building blocks. The shorter analogue, 4,4-dimethoxybut-1-yne, is a well-established synthon for constructing six-carbon polyketide fragments. orgsyn.org

Following this established strategy, this compound serves as a precursor for a longer polyketide chain. The alkyne can be elaborated, for example, through hydration to a methyl ketone, and the acetal can be hydrolyzed to an aldehyde. These two carbonyl groups can then be used in aldol (B89426) reactions or other carbon-carbon bond-forming strategies to build the characteristic β-hydroxy ketone or enone motifs of polyketide backbones. The use of this C7 building block allows for the creation of "unnatural natural products," where the carbon skeleton is systematically varied to create novel compounds for biological screening. escholarship.orgescholarship.org

The precise control of stereochemistry is paramount in the synthesis of lipids and carbohydrates, as their biological function is critically dependent on their three-dimensional structure. Terminal alkynes are valuable handles for the stereocontrolled construction of these biomolecules.

Lipids: Alkyne-containing lipids are powerful tools for studying lipid metabolism and interactions. nih.govnih.govresearchgate.net this compound can be used to introduce a seven-carbon chain into a lipid structure. For instance, the alkyne can be coupled to a chiral fragment, and subsequent stereoselective reduction of the triple bond (e.g., using Lindlar's catalyst for a cis-alkene or a dissolving metal reduction for a trans-alkene) allows for precise control over the geometry of the resulting lipid tail.

Carbohydrates: The synthesis of complex carbohydrate derivatives often requires the connection of sugar units or the attachment of functional groups to the carbohydrate core. nih.govspringernature.com The alkyne moiety of this compound can be attached to a sugar molecule and then used in "click" reactions to conjugate the carbohydrate to other molecules, such as peptides or fluorescent tags, without affecting the sensitive stereocenters on the sugar ring. nih.govspringernature.com Furthermore, the aldehyde functionality, once deprotected, can be used in chain-extension reactions to build up the carbon backbone of higher-order sugars. nih.gov

Precursor for Diverse Heterocyclic Compound Libraries

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are foundational structures in medicinal chemistry. The dual functionality of this compound makes it an excellent precursor for generating libraries of diverse heterocyclic compounds. The alkyne and the masked aldehyde can be used independently or in concert to form a variety of ring systems.

| Reactant Functional Group from this compound | Co-reactant | Resulting Heterocycle |

| Terminal Alkyne | Azides | 1,2,3-Triazoles |

| Terminal Alkyne | Nitrones | Isoxazolines |

| Aldehyde (after deprotection) | Hydrazines | Pyrazoles |

| Aldehyde (after deprotection) | 1,2-Diamines | Dihydrodiazepines |

| Aldehyde (after deprotection) | β-Ketoesters, Ammonia (B1221849) | Dihydropyridines (Hantzsch synthesis) |

This modular approach, where different reaction partners can be combined with the two handles of the building block, is highly valuable for combinatorial chemistry and drug discovery efforts. nih.gov

Role in the Generation of Advanced Intermediates for Pharmaceutical and Agrochemical Synthesis

The alkyne functional group is present in a number of marketed pharmaceutical drugs, including the antiretroviral Efavirenz and the antifungal Terbinafine. openaccesspub.orgunacademy.com It is valued for its linear geometry and its ability to act as both a reactive handle and a stable structural element. Building blocks like this compound are used to construct complex intermediates on the path to these and other bioactive molecules. mdpi.comrsc.org

The seven-carbon chain can act as a flexible linker or a key part of the core scaffold. For example, the alkyne could be used in a coupling reaction to join two complex fragments, while the aldehyde could be used later to install a side chain necessary for biological activity. This strategic use streamlines the synthesis of complex molecules, making the drug development process more efficient.

Integration into Material Science Precursors (e.g., conjugated systems)

In material science, terminal alkynes are critical precursors for the synthesis of conjugated polymers and carbon-rich materials. oup.com These materials often possess interesting electronic and optical properties, making them useful for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The terminal alkyne of this compound can undergo polymerization through reactions like Glaser or Sonogashira coupling to form poly(aryleneethynylene)s or other conjugated polymers. oup.comdiva-portal.org The long aliphatic chain separating the alkyne from the methoxy (B1213986) groups can influence the material's properties, such as its solubility and morphology. Furthermore, the acetal functionality offers a latent handle for post-polymerization modification. After the polymer is formed, the acetal groups along the chain could be deprotected to aldehydes, which could then be used to cross-link the polymer chains or attach other functional moieties, thereby tuning the final properties of the material. acs.org

In-depth Mechanistic and Theoretical Analysis of this compound Remains an Area for Future Investigation

While the specific chemical compound this compound is known and cataloged, a thorough review of scientific literature reveals a notable absence of dedicated mechanistic investigations and theoretical studies into its reactivity. The elucidation of its reaction pathways, the characterization of its transition states, and the application of computational chemistry to understand its behavior represent a frontier in organic chemistry that is yet to be explored. Consequently, the following discussion is framed to highlight the methodologies and theoretical considerations that would be applied in such studies, based on established principles in the study of similar chemical structures.

Mechanistic Investigations and Theoretical Studies on 7,7 Dimethoxy Hept 1 Yne Reactivity

Kinetic and Stereochemical Analysis of Transformations

The elucidation of reaction mechanisms and the prediction of stereochemical outcomes are fundamental to the advancement of synthetic organic chemistry. For a molecule such as this compound, with its terminal alkyne and acetal functionalities, a variety of transformations can be envisioned. A thorough understanding of the kinetics and stereochemistry of these reactions is crucial for their application in targeted synthesis.

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for probing the structure of the transition state. wikipedia.orglibretexts.orgprinceton.edu This effect arises from the mass difference between isotopes, which leads to different vibrational frequencies of chemical bonds. wikipedia.orglibretexts.orgprinceton.edu Replacing an atom with its heavier isotope, such as hydrogen with deuterium (B1214612), typically results in a slower reaction rate if the bond to that atom is broken or significantly altered in the rate-determining step. wikipedia.orglibretexts.orgepfl.ch

In the context of this compound, deuterium labeling could be strategically employed to investigate various potential reactions. For instance, in a reaction involving the deprotonation of the terminal alkyne, one would expect a primary KIE if this step is rate-limiting. This is because the C-H bond is being broken. The magnitude of the KIE (the ratio of the rate constant for the light isotope to that of the heavy isotope, kH/kD) can provide insight into the symmetry of the transition state.

To illustrate the principle, consider a hypothetical base-mediated reaction where the acetylenic proton of this compound is abstracted. By comparing the rate of the reaction using the standard compound versus its deuterated analogue (this compound-1-d), a primary KIE could be measured.

Table 1: Hypothetical Kinetic Isotope Effect Data for the Deprotonation of this compound

| Reactant | Rate Constant (k) | kH/kD |

| This compound | kH | \multirow{2}{*}{Expected > 1} |

| This compound-1-d | kD |

Note: This table is illustrative and not based on experimental data for the specified compound.

Secondary KIEs, where the isotopically substituted bond is not broken, can also provide valuable information about changes in hybridization or steric environment at the labeled position during the transition state.

Given the prochiral nature of the internal carbons of the heptyl chain in this compound, transformations that introduce new stereocenters are of significant interest. Asymmetric synthesis aims to control the formation of these stereocenters to yield a specific stereoisomer. The analysis of the stereochemical outcome is therefore critical.

For example, an asymmetric reduction of the alkyne to a chiral alkene or a subsequent asymmetric functionalization of the double bond would necessitate a detailed analysis of the enantiomeric or diastereomeric excess of the products. Techniques such as chiral chromatography (e.g., HPLC or GC) and nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents or derivatizing agents are standard methods for determining the stereochemical purity of the products.

Computational studies are also instrumental in predicting and understanding the stereochemical outcomes of asymmetric reactions. dntb.gov.ua By modeling the transition states of the reaction with a chiral catalyst, the energy differences between the pathways leading to different stereoisomers can be calculated, providing a theoretical basis for the observed selectivity.

Table 2: Hypothetical Stereochemical Outcome for an Asymmetric Transformation of this compound

| Transformation | Chiral Catalyst | Product Ratio (R:S) | Enantiomeric Excess (ee) |

| Asymmetric Hydration | Catalyst A | 95:5 | 90% |

| Asymmetric Hydration | Catalyst B | 80:20 | 60% |

Note: This table is illustrative and not based on experimental data for the specified compound.

Derivatization, Functionalization, and Structural Modifications of 7,7 Dimethoxy Hept 1 Yne

Stereoselective Derivatization at the Acetal (B89532) or Alkyne Sites

The distinct reactivity of the terminal alkyne and the acetal group in 7,7-dimethoxy-hept-1-yne allows for selective transformations at either end of the molecule.

The alkyne moiety is amenable to a wide range of stereoselective addition reactions. For instance, asymmetric hydrogenation using chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can lead to the formation of chiral alkenes or alkanes. Similarly, stereoselective hydroboration-oxidation can yield chiral alcohols with predictable stereochemistry. The choice of a bulky borane (B79455) reagent can further influence the regioselectivity of the addition.

The acetal group , being a protected aldehyde, is generally stable under neutral and basic conditions. However, under acidic conditions, it can be hydrolyzed to reveal the aldehyde, which can then participate in a variety of stereoselective reactions. For example, the resulting aldehyde can undergo asymmetric aldol (B89426) additions, enantioselective allylation, or be reduced to a chiral alcohol using chiral reducing agents. Furthermore, substitution reactions at the acetal can occur, where the stereochemical outcome may be influenced by the presence of a halogen atom at the α-position, proceeding through an oxocarbenium ion intermediate.

| Reaction Type | Reagents and Conditions | Product Type | Stereochemical Control |

| Asymmetric Hydrogenation | H₂, Chiral Rh or Ru catalyst | Chiral alkene or alkane | High enantioselectivity |

| Hydroboration-Oxidation | 1. Chiral borane 2. H₂O₂, NaOH | Chiral alcohol | High diastereoselectivity |

| Asymmetric Aldol Addition | Aldehyde (from acetal hydrolysis), chiral auxiliary, base | Chiral β-hydroxy ketone | High diastereoselectivity |

| Enantioselective Allylation | Aldehyde (from acetal hydrolysis), chiral allylating agent | Chiral homoallylic alcohol | High enantioselectivity |

Introduction of Additional Functional Groups onto the Hept-1-yne Carbon Chain

The carbon chain of this compound can be further functionalized, primarily by leveraging the reactivity of the terminal alkyne.

One of the most powerful methods for carbon-carbon bond formation at the alkyne terminus is the Sonogashira coupling . This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides allows for the introduction of various aromatic and unsaturated moieties. Another significant reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which enables the efficient formation of a triazole ring, thereby introducing a heterocyclic functional group.

Furthermore, the alkyne can be deprotonated with a strong base to form an acetylide, which can then act as a nucleophile in reactions with various electrophiles, such as alkyl halides, epoxides, and carbonyl compounds. This allows for the extension of the carbon chain and the introduction of a wide array of functional groups. Palladium-catalyzed long-range isomerization of alkynyl alcohols to α,β-unsaturated aldehydes demonstrates the potential for remote functionalization, suggesting that under specific catalytic conditions, the functional groups within the chain could be manipulated.

| Reaction | Reagents and Conditions | Functional Group Introduced |

| Sonogashira Coupling | Aryl/vinyl halide, Pd catalyst, Cu(I) cocatalyst, base | Aryl or vinyl group |

| Azide-Alkyne Cycloaddition | Organic azide (B81097), Cu(I) catalyst | 1,2,3-Triazole |

| Alkylation of Acetylide | 1. Strong base (e.g., n-BuLi) 2. Electrophile (e.g., R-X) | Alkyl, hydroxyalkyl, etc. |

| Hydration | H₂O, acid or metal catalyst | Ketone |

Preparation of Chiral Intermediates for Enantioselective Synthesis

The structural features of this compound make it a valuable precursor for the synthesis of chiral intermediates. The generation of stereocenters can be achieved through various strategies targeting either the alkyne or the latent aldehyde functionality.

Asymmetric catalysis is a key approach for creating chiral centers from the alkyne. For instance, enantioselective hydrovinylation or hydroarylation can introduce a chiral center adjacent to the newly formed double bond. The dynamic kinetic Pd(0)-catalyzed alkynylation of racemic heterobiaryl sulfonates highlights a sophisticated method for creating axially chiral compounds from alkyne precursors.

The acetal group can serve as a masked aldehyde, which can be unveiled at a later synthetic stage to be transformed into a chiral center. For example, after modification of the alkyne terminus, the acetal can be hydrolyzed, and the resulting aldehyde can be subjected to enantioselective addition of organometallic reagents or asymmetric reduction to create a stereogenic center at the other end of the molecule. The stereoselective coupling of (alkynyl acetal)Co₂(CO)₆ complexes with enol silanes is an example of how both functionalities can be involved in creating complex chiral structures.

| Synthetic Strategy | Key Transformation | Resulting Chiral Intermediate |

| Asymmetric Hydroarylation | Alkyne + Arylboronic acid, Chiral Rh catalyst | Chiral vinylarene |

| Asymmetric Reduction | Ketone (from alkyne hydration), Chiral reducing agent | Chiral secondary alcohol |

| Enantioselective Nucleophilic Addition | Aldehyde (from acetal hydrolysis), Chiral nucleophile | Chiral alcohol |

| Dynamic Kinetic Resolution | Racemic precursor, Chiral catalyst, Alkyne | Axially chiral biaryl alkyne |

Future Perspectives and Emerging Research Avenues for 7,7 Dimethoxy Hept 1 Yne

Exploration of Novel Catalytic Systems for Enhanced Transformations

The reactivity of the terminal alkyne in 7,7-dimethoxy-hept-1-yne opens a gateway to a plethora of chemical transformations. Future research will likely focus on the development and application of novel catalytic systems to enhance the efficiency, selectivity, and scope of these reactions.

Transition metal catalysis is a cornerstone of modern organic chemistry, and its application to alkyne functionalization is a mature yet continually evolving field. nih.govresearchgate.net Novel catalytic systems involving earth-abundant metals, such as iron, copper, and cobalt, are gaining traction as sustainable alternatives to precious metal catalysts like palladium and platinum. researchgate.net For this compound, these catalysts could be employed in a variety of transformations, including:

Hydration and Hydrofunctionalization: While traditional mercury(II)-catalyzed hydration of terminal alkynes yields methyl ketones, newer ruthenium-based bifunctional catalysts can achieve anti-Markovnikov hydration to produce aldehydes with exceptional selectivity. nih.govlibretexts.org The development of catalysts for the direct, selective hydration of the alkyne in this compound, without affecting the acetal (B89532) group, would provide a direct route to valuable diketo-acetal precursors.

Coupling Reactions: The terminal alkyne is a prime handle for C-C and C-heteroatom bond formation. Research into novel ligands and catalyst systems for Sonogashira, Glaser-Hay, and other coupling reactions will enable the efficient synthesis of more complex molecules from this compound. nih.gov The use of recyclable catalysts, such as those supported on polymers or magnetic nanoparticles, will be a key area of investigation to improve the sustainability of these processes. nih.gov

Carboxylation with CO2: The direct carboxylation of terminal alkynes with carbon dioxide is a highly atom-economical and environmentally friendly method for synthesizing propiolic acids. mdpi.com The development of efficient catalysts, potentially based on copper or silver, for the carboxylation of this compound would provide a green route to valuable carboxylic acid derivatives. mdpi.com

An emerging area of interest is the synergistic catalysis, where two or more catalytic cycles operate in concert to achieve a transformation that is not possible with a single catalyst. For instance, a combination of organoselenium catalysis and electrochemical oxidation has been used for the synthesis of α-keto acetals from terminal alkynes and alcohols. acs.orgnih.gov Applying such a system to this compound could lead to novel and efficient synthetic methodologies.

| Catalytic Transformation | Potential Catalyst System | Anticipated Product from this compound | Key Research Focus |

|---|---|---|---|

| Selective Hydration (anti-Markovnikov) | Ruthenium-based bifunctional catalysts | 7,7-Dimethoxyheptan-1-al | High regioselectivity and catalyst recyclability |

| Sonogashira Coupling | Palladium/Copper with novel phosphine (B1218219) ligands | Aryl/vinyl substituted this compound derivatives | Low catalyst loading and broad substrate scope |

| Carboxylation | Copper or Silver-based catalysts with CO2 | 8,8-Dimethoxyoct-2-ynoic acid | Mild reaction conditions and high yields |

| Cycloaddition Reactions | Ruthenium or Rhodium catalysts | Substituted heterocycles and carbocycles | Control of stereoselectivity and atom economy |

Development of Sustainable and Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly guiding synthetic strategies, and future research on this compound will undoubtedly be influenced by this paradigm shift. nih.gov Key areas of focus will include the use of greener solvents, the development of atom-economical reactions, and the use of renewable resources.

The choice of solvent is a critical factor in the environmental impact of a chemical process. acs.org Research into replacing traditional volatile organic compounds with greener alternatives such as water, supercritical fluids, ionic liquids, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) will be crucial. researchgate.net For instance, performing catalytic reactions of this compound in aqueous micellar systems could significantly reduce the use of hazardous organic solvents. researchgate.net

Atom economy, a concept central to green chemistry, will drive the exploration of reactions that incorporate a maximum number of atoms from the reactants into the final product. researchgate.net Catalytic additions and cycloadditions are prime examples of atom-economical transformations that can be applied to the alkyne functionality of this compound. Furthermore, photocatalysis is emerging as a powerful green tool for activating alkynes and alkenes for the synthesis of complex molecules, such as nitrogen-containing heterocycles, under mild conditions. rsc.org

The synthesis of this compound itself can be a target for green chemistry approaches. For example, developing a synthetic route that starts from renewable feedstocks would enhance its sustainability profile. The conversion of aldehydes to terminal alkynes is a well-established transformation, and optimizing this process to use greener reagents and conditions will be an important research direction. acs.orgorganic-chemistry.org

| Green Chemistry Approach | Application to this compound | Potential Benefit |

|---|---|---|

| Use of Greener Solvents | Performing coupling reactions in water or bio-derived solvents | Reduced environmental impact and improved safety |

| Atom-Economical Reactions | Employing cycloaddition reactions to build molecular complexity | Minimized waste generation |

| Photocatalysis | Activation of the alkyne for novel transformations | Use of light as a renewable energy source, mild reaction conditions |

| Renewable Feedstocks | Developing a synthesis route from biomass-derived starting materials | Reduced reliance on fossil fuels |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and easier scalability. aurigeneservices.commt.com The synthesis and subsequent transformations of this compound are well-suited for integration into flow chemistry platforms. acs.org

Flow reactors, such as microreactors and packed-bed reactors, provide excellent heat and mass transfer, allowing for reactions to be performed under conditions that are often difficult to achieve in batch, such as high temperatures and pressures. researchgate.net This can lead to significantly reduced reaction times and improved yields. For instance, the synthesis of acetal-protected building blocks has been successfully demonstrated in flow systems. durham.ac.uk The continuous flow synthesis of this compound and its derivatives would enable on-demand production and facile integration into multi-step synthetic sequences. acs.org

Furthermore, the combination of flow chemistry with automated synthesis platforms, often guided by artificial intelligence, is revolutionizing the discovery and optimization of new molecules and reactions. chemistryworld.comdrugtargetreview.com These platforms can rapidly screen a wide range of reaction conditions to identify optimal parameters, accelerating the development of new synthetic methodologies for this compound. medium.comillinois.edu The use of pre-packed reagent cartridges in automated synthesizers can further streamline the synthesis of derivatives of this compound for applications in drug discovery and materials science. merckmillipore.com

Potential in Advanced Functional Materials and Nanotechnology (beyond basic properties)

The unique combination of a terminal alkyne and a latent aldehyde functionality in this compound makes it an attractive building block for the creation of advanced functional materials and for applications in nanotechnology.

The terminal alkyne group is a versatile handle for surface functionalization. For example, alkyne derivatives have been shown to form stable self-assembled monolayers on gold surfaces, offering an alternative to the more commonly used thiol-based chemistry. nih.govacs.orgfigshare.com This opens up possibilities for using this compound to modify the surface of gold nanoparticles, which have a wide range of applications in sensing, diagnostics, and therapeutics. The acetal group could then be deprotected to reveal a reactive aldehyde, allowing for further functionalization or interaction with other molecules.

In the realm of materials science, the alkyne group can participate in polymerization reactions to create novel polymers with tailored properties. For instance, the self-assembly and oligomerization of alkyne-terminated molecules on various surfaces have been demonstrated. ibm.com The presence of the dimethoxy acetal group in the polymer backbone could impart unique solubility or degradation characteristics.

Furthermore, alkyne-functionalized nanoparticles are being explored for various bioapplications, including targeted drug delivery, bioimaging, and biosensing. hiyka.comacs.org this compound could be used to create multifunctional nanoparticles where the alkyne is used for attachment to the nanoparticle core, and the deprotected aldehyde is used to conjugate biomolecules or therapeutic agents.

| Application Area | Role of this compound | Potential Advanced Property/Function |

|---|---|---|

| Surface Functionalization of Nanoparticles | As a ligand for gold or other metal nanoparticles | Orthogonal functionalization via the acetal group |

| Polymer Synthesis | As a monomer in polymerization reactions | Polymers with tunable properties and degradable linkages |

| Bioconjugation | As a linker to attach biomolecules to surfaces or nanoparticles | Creation of multifunctional bioprobes and drug delivery systems |

| Self-Assembled Monolayers | Formation of ordered molecular layers on substrates | Development of novel sensors and electronic devices |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.